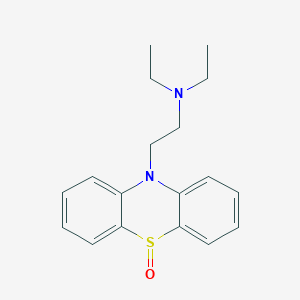

Diethazine Sulfoxide

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H22N2OS |

|---|---|

Molecular Weight |

314.4 g/mol |

IUPAC Name |

N,N-diethyl-2-(5-oxophenothiazin-10-yl)ethanamine |

InChI |

InChI=1S/C18H22N2OS/c1-3-19(4-2)13-14-20-15-9-5-7-11-17(15)22(21)18-12-8-6-10-16(18)20/h5-12H,3-4,13-14H2,1-2H3 |

InChI Key |

FHJXMDBVMWVIIL-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCN1C2=CC=CC=C2S(=O)C3=CC=CC=C31 |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of Diethazine Sulfoxide

Oxidation Methodologies for Diethazine (B1201909) to Diethazine Sulfoxide (B87167)

The conversion of diethazine to Diethazine Sulfoxide involves the selective oxidation of the sulfur atom within the phenothiazine (B1677639) ring. This transformation is a key metabolic process and can be replicated in the laboratory using various oxidative methods.

Selective Sulfide (B99878) Oxidation Approaches

The selective oxidation of the sulfide moiety in phenothiazines like diethazine is crucial to avoid over-oxidation to the corresponding sulfone or modification of other functional groups. rsc.orgorganic-chemistry.org A number of methods have been developed to achieve this transformation with high chemoselectivity.

One common and straightforward approach involves the use of hydrogen peroxide (H₂O₂), often in the presence of a catalyst. mdpi.com For instance, the oxidation of sulfides to sulfoxides can be efficiently carried out using 30% H₂O₂ in glacial acetic acid at room temperature. mdpi.com This method is considered environmentally benign as the primary byproduct is water. mdpi.com Another effective system for selective sulfoxidation is the use of H₂O₂ with a recyclable silica-based tungstate (B81510) interphase catalyst. organic-chemistry.org

Electrochemical methods also offer a high degree of control over the oxidation process. researchgate.netmdpi.com By carefully controlling the electrode potential, it is possible to achieve selective oxidation of the sulfur atom. researchgate.net For example, the electrochemical oxidation of phenothiazine derivatives on a glassy carbon electrode has been shown to be a reversible, diffusion-controlled process. researchgate.netresearchgate.net This technique can be fine-tuned to favor the formation of the sulfoxide over the sulfone. mdpi.com A microfluidic electrochemical preparation has been reported for chlorpromazine-sulfoxide with an 83% isolated yield, demonstrating the potential of this technology for precise synthesis. mdpi.com

Furthermore, enzymatic approaches can provide high selectivity. Flavin-containing monooxygenases (FMOs), for example, are known to catalyze the S-oxidation of various drugs containing a soft-nucleophile like the sulfur in diethazine. nih.gov The FMO-dependent oxidation of the thioether moiety typically yields the sulfoxide as the primary product. nih.gov

Influence of Oxidizing Agents and Reaction Conditions on Sulfoxide Formation

The choice of oxidizing agent and the reaction conditions play a pivotal role in the efficiency and selectivity of this compound formation. A variety of oxidizing agents have been employed for the oxidation of phenothiazines, each with its own set of advantages and disadvantages. researchgate.net

A simple and effective method for preparing gram quantities of phenothiazine sulfoxides is the use of aqueous nitrous acid at room temperature. nih.gov The reaction of phenothiazine salts with nitrous acid provides the corresponding sulfoxides in good yields. nih.gov Other oxidizing systems include potassium peroxomonosulfate (Oxone), which rapidly and quantitatively converts phenothiazines to their sulfoxides at room temperature. nuph.edu.ua Diperoxyazelaic acid has also been utilized as a derivatizing agent to yield sulfoxides for analytical purposes. researchgate.net

The reaction medium and the presence of catalysts significantly influence the outcome of the oxidation. For example, the oxidation of sulfides with H₂O₂ is often more effective in acidic solvents like glacial acetic acid. mdpi.com The use of transition-metal catalysts, such as those based on manganese, iron, or titanium, can enhance the rate and selectivity of the sulfoxidation reaction. organic-chemistry.orgmdpi.com For instance, Liu and colleagues reported the use of ferric nitrate (B79036) nonahydrate as a catalyst with oxygen as the oxidant for the selective oxidation of thioethers to sulfoxides, achieving an 88% yield for chlorpromazine (B137089) sulfoxide. mdpi.com However, transition-metal-free conditions are often preferred to avoid metal contamination of the product. mdpi.com

The electrochemical oxidation of phenothiazines is influenced by the pH of the solution and the scan rate in voltammetric methods. researchgate.netresearchgate.net The stability of the intermediate radical cation, a precursor to the sulfoxide, is greater in acidic solutions. researchgate.net

Table 1: Comparison of Oxidation Methods for Phenothiazine Derivatives

| Oxidizing Agent/Method | Catalyst/Conditions | Substrate Example | Yield | Reference |

|---|---|---|---|---|

| Hydrogen Peroxide | Glacial Acetic Acid | Methyl Phenyl Sulfide | 90-99% | mdpi.com |

| Aqueous Nitrous Acid | Room Temperature | Phenothiazine Salts | Gram quantities | nih.gov |

| Ferric Nitrate Nonahydrate/O₂ | - | Chlorpromazine | 88% | mdpi.com |

| Electrochemical Synthesis | Constant Current | Chlorpromazine | 83% (isolated) | mdpi.com |

| Potassium Peroxomonosulfate (Oxone) | Room Temperature | Phenothiazine Drugs | Quantitative | nuph.edu.ua |

Reduction Pathways of this compound to Corresponding Sulfides

The reduction of sulfoxides back to their corresponding sulfides is a fundamental transformation in organic chemistry. google.com A variety of reducing agents and methods have been developed for this purpose, many of which are applicable to this compound. organic-chemistry.orgresearchgate.net These methods are essential for synthetic strategies that may require the temporary protection of the sulfide group as a sulfoxide. google.com

Commonly employed reagent systems for sulfoxide reduction often involve harsh conditions, which may not be compatible with sensitive functional groups. google.com However, milder and more selective methods have been developed. One such process involves the use of oxalyl chloride in combination with an alcohol and a tertiary amine. google.com Another effective method is the use of triflic anhydride (B1165640) and potassium iodide in acetonitrile (B52724) at room temperature, which offers excellent chemoselectivity and tolerates a range of functional groups. organic-chemistry.org

Metal-based reducing systems have also been utilized. For example, an Al-NiCl₂·6H₂O system has been shown to convert alkyl aryl and dialkyl sulfoxides to the corresponding sulfides in high yields without affecting ketone functionalities. researchgate.net Other systems include the use of indium in the presence of pivaloyl chloride. organic-chemistry.org

Table 2: Selected Reagents for the Reduction of Sulfoxides to Sulfides

| Reagent System | Conditions | Key Features | Reference |

|---|---|---|---|

| Oxalyl Chloride, Alcohol, Tertiary Amine | - | Milder alternative to harsh reagents | google.com |

| Triflic Anhydride, Potassium Iodide | Acetonitrile, Room Temperature | Excellent chemoselectivity, tolerates various functional groups | organic-chemistry.org |

| SOCl₂, Ph₃P | THF, Room Temperature | Mild reduction with excellent yields | organic-chemistry.org |

| Al-NiCl₂·6H₂O | - | High yields, does not affect ketones | researchgate.net |

| Indium, Pivaloyl Chloride | Room Temperature | High yields | organic-chemistry.org |

Derivatization and Analog Synthesis of this compound

The synthesis of derivatives and analogs of this compound can lead to new compounds with potentially altered chemical and biological properties. While specific examples of this compound derivatization are not extensively reported, general strategies for modifying the phenothiazine core can be applied. rsc.orgresearchgate.net

Synthesis of Novel this compound Derivatives

The synthesis of novel derivatives can be approached by modifying the parent phenothiazine structure before or after the oxidation to the sulfoxide. The phenothiazine core has several positions amenable to chemical modification, including the N-10 position of the thiazine (B8601807) ring and the C-2, C-3, C-7, and C-8 positions of the aromatic rings. rsc.org

For instance, new phenothiazine derivatives have been synthesized by introducing different functional groups at these positions or by adding carbocyclic or heterocyclic rings to the molecule. researchgate.net These modifications can be achieved through reactions such as N-substitution, electrophilic substitution (e.g., halogenation), and formylation. rsc.org The resulting modified phenothiazines could then be oxidized to their corresponding sulfoxides using the methods described in section 2.1.

Alternatively, derivatization can occur after the formation of the sulfoxide. For example, if other reactive functional groups are present in the molecule, they could be used as handles for further chemical modifications. The synthesis of novel phthalazine-based derivatives, for example, has been achieved through a series of reactions including hydrazinolysis and coupling with various amines, demonstrating a potential synthetic route for creating complex heterocyclic structures. nih.gov

Chemical Modifications at the Sulfoxide Center

Direct chemical modification at the sulfoxide center of this compound is a challenging but potentially rewarding synthetic strategy. The sulfur-oxygen bond in the sulfoxide group can participate in various reactions. While not commonly reported for this compound itself, analogous transformations in other sulfoxides provide insight into possible synthetic routes.

For example, the sulfoxide group can be further oxidized to a sulfone under more stringent oxidizing conditions. organic-chemistry.org This transformation significantly alters the electronic properties and geometry of the molecule. The synthesis of sulfones from sulfides often proceeds via a sulfoxide intermediate, and controlling the reaction to stop at the sulfoxide stage is a key challenge that can be overcome by careful choice of reagents and conditions. organic-chemistry.orgorganic-chemistry.org

The development of new synthetic methods, such as those for the synthesis of 1,3,4-oxadiazole (B1194373) derivatives from N-acylhydrazones, highlights the potential for creating complex molecules from relatively simple starting materials. mdpi.com Such strategies could potentially be adapted for the synthesis of novel analogs of this compound, although this would require significant synthetic development.

Mechanistic Investigations of this compound Formation and Interconversion

The transformation of phenothiazine derivatives, such as diethazine, into their corresponding sulfoxides is a process of significant interest, underpinned by complex reaction mechanisms. The oxidation of the sulfur atom in the phenothiazine core can proceed through various pathways, influenced by factors like the oxidizing agent, solvent polarity, and the presence of catalysts. rsc.orgresearchgate.net Understanding these mechanisms is crucial for controlling the synthesis of this compound and for comprehending its potential interconversions.

The oxidation of phenothiazines to sulfoxides is not a direct, single-step process but involves the formation of transient, reactive intermediates. researchgate.net The most commonly identified and pivotal intermediate is the phenothiazine cation radical (S•+). researchgate.netrsc.orgtandfonline.com This species arises from a one-electron oxidation of the phenothiazine ring system. researchgate.netchemrxiv.org

Electrochemical studies, such as cyclic voltammetry, have been instrumental in detecting these intermediates. The initial oxidation of a phenothiazine, like chlorpromazine, is a reversible one-electron process that forms the radical cation. chemrxiv.org This radical cation is relatively stable in acidic media but can be unstable in neutral or weakly acidic solutions. cdnsciencepub.com The unpaired electron in this radical is primarily localized on the nitrogen atom, with some distribution across the aromatic rings and the sulfur atom. mdpi.com Following its formation, the cation radical is the reactive species that is subsequently transformed into the sulfoxide. rsc.org

In addition to the cation radical, other intermediates have been proposed depending on the reaction conditions. During photooxidation in polar solvents, a zwitterionic persulfoxide has been suggested as a likely intermediate that precedes the formation of the sulfoxide. rsc.org In the presence of strong acids, the formation of the phenothiazine radical cation can compete with singlet oxygen formation. rsc.org Another proposed pathway, particularly in alkaline solution, involves the disproportionation of the radical cation (S•+) to form a dicationic phenazathionium ion (T+). ljmu.ac.uk This highly electrophilic species can then be hydrolyzed to yield the sulfoxide. ljmu.ac.uk However, tracer experiments using H₂O¹⁸ during the photooxidation of chlorpromazine indicated that the sulfoxide product did not incorporate the labeled oxygen, suggesting that hydrolysis of the T+ ion is not the operative mechanism in that specific pathway. ljmu.ac.uk Instead, a peroxyl radical was postulated as the precursor. ljmu.ac.uk

Recent investigations into the electrochemical oxidation of chlorpromazine have challenged the traditional two-electron paradigm, revealing a more complex three-electron oxidation pathway that involves both the phenothiazine core and the side chain. mdpi.comnih.gov These studies still highlight the cation radical as the initial species formed. mdpi.com

Table 1: Key Intermediate Species in the Oxidation of Phenothiazines to Sulfoxides

| Intermediate Species | Method of Observation/Proposal | Role in Mechanism | References |

| Phenothiazine Cation Radical | Electrochemical studies (e.g., Cyclic Voltammetry), EPR Spectroscopy | Primary intermediate formed by one-electron oxidation; subsequently converted to sulfoxide. | researchgate.netrsc.orgtandfonline.comchemrxiv.orgmdpi.com |

| Zwitterionic Persulfoxide | Proposed in photooxidation studies | Precursor to the sulfoxide, particularly in polar solvents during singlet oxygen-mediated oxidation. | rsc.org |

| Phenazathionium Cation (T+) | Proposed based on disproportionation of the cation radical | Can be hydrolyzed to form the sulfoxide, especially in alkaline conditions. | ljmu.ac.uk |

| Peroxyl Radical | Postulated from flash-photolysis experiments | Alternative precursor to the sulfoxide during photooxidation. | ljmu.ac.uk |

The oxidation of phenothiazines to sulfoxides and the interconversion of sulfoxides can be significantly influenced by various catalytic systems, including chemical, photochemical, and biocatalytic pathways. These catalysts can enhance reaction rates, improve selectivity, and operate under milder conditions.

Chemical Catalysis: Several chemical catalysts have been employed for the selective oxidation of phenothiazines. Nitric oxide and related nitrogen oxides can catalyze the aerial oxidation of phenothiazines to their sulfoxides. rsc.org This process proceeds through the formation of the phenothiazine cation radical as the reactive intermediate. rsc.org Metal-based catalysts are also effective. For instance, ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O) has been used as a catalyst with oxygen as a green oxidant for the selective oxidation of thioethers to sulfoxides, achieving high yields for compounds like chlorpromazine. chemrxiv.orgnih.gov Another system involves a tungstate complex with a quaternary ammonium (B1175870) hydrogen-sulfate acting as a phase-transfer catalyst, using aqueous hydrogen peroxide as the oxidant. chemrxiv.orgnih.gov Certain metal ions, including iron, vanadium, iodide, and nitrite, have been noted to have a catalytic effect on the oxidation of phenothiazines. researchgate.net

A different mechanistic pathway involves a sulfoxide transfer reaction. The combination of diphenyl sulfoxide and triflic anhydride can mediate the oxidation of thioethers to sulfoxides. nih.govresearchgate.net This reaction proceeds through the formation of an oxodisulfonium (S-O-S) dication intermediate and is highly stereoselective. nih.govresearchgate.net The reversibility of the oxygen-exchange suggests the potential for thermodynamic control over the stereochemical outcome. nih.gov

Photocatalysis: Photocatalytic methods offer a green alternative for sulfoxide synthesis. 3H-phenothiazin-3-one has been identified as an effective organic photocatalyst for the aerobic oxidation of sulfides to sulfoxides. researchgate.net This system utilizes a low catalyst loading and molecular oxygen as the sole oxidant under blue LED irradiation. researchgate.net While not a direct transformation of this compound, N-phenylphenothiazine sulfoxide itself has been shown to act as a photocatalyst for other organic transformations, highlighting the photochemical activity of the sulfoxide moiety and the potential for interconversion between different catalyst species during a reaction. acs.orgresearchgate.net

Biocatalysis: Biocatalytic systems provide high selectivity for sulfoxide transformations. Sulfoxide reductases are enzymes that can catalyze the reduction of sulfoxides. nih.govfrontiersin.org For example, Methionine sulfoxide reductase A (MsrA) can catalyze the kinetic resolution of racemic sulfoxides by selectively reducing one enantiomer to the corresponding sulfide, leaving the other enantiomer in high enantiomeric purity. nih.govfrontiersin.org This approach has been used to prepare chiral sulfoxides with high enantioselectivity. nih.gov This demonstrates a catalytic pathway for the transformation (reduction) of a sulfoxide back to its sulfide precursor.

Table 2: Examples of Catalytic Systems for Phenothiazine Sulfoxide Transformation

| Catalyst System | Type | Transformation | Key Mechanistic Feature | References |

| Nitric Oxide (NO) | Chemical | Phenothiazine → Sulfoxide | Catalyzes aerial oxidation via a cation radical intermediate. | rsc.org |

| Ferric Nitrate Nonahydrate | Chemical | Thioether → Sulfoxide | Metal-catalyzed oxidation using O₂ as the oxidant. | chemrxiv.orgnih.gov |

| Tungstate Complex / Phase-Transfer Catalyst | Chemical | Thioether → Sulfoxide | Oxidation using H₂O₂. | chemrxiv.orgnih.gov |

| Diphenyl Sulfoxide / Triflic Anhydride | Chemical | Thioether → Sulfoxide | Sulfoxide transfer via an oxodisulfonium dication intermediate. | nih.govresearchgate.net |

| 3H-Phenothiazin-3-one | Photocatalyst | Sulfide → Sulfoxide | Aerobic oxidation under blue light irradiation. | researchgate.net |

| Methionine Sulfoxide Reductase A (MsrA) | Biocatalyst | rac-Sulfoxide → Chiral Sulfoxide + Sulfide | Enantioselective reduction for kinetic resolution. | nih.govfrontiersin.org |

Advanced Analytical and Spectroscopic Characterization Methodologies for Diethazine Sulfoxide

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are fundamental to the isolation and purity evaluation of Diethazine (B1201909) Sulfoxide (B87167). High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the predominant techniques utilized for these purposes.

High-Performance Liquid Chromatography stands as a primary analytical tool for the separation and quantification of phenothiazine (B1677639) drugs and their metabolites, including their sulfoxide derivatives. moca.net.uanih.gov The development of a stability-indicating HPLC method is essential for resolving Diethazine Sulfoxide from its parent compound, Diethazine, and other potential degradation products. nih.gov

Typically, reverse-phase HPLC (RP-HPLC) is employed for such analyses. The separation is commonly achieved on a C18 column, which provides excellent resolution for phenothiazine compounds. nih.gov The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), delivered in an isocratic or gradient elution mode to optimize separation. nih.gov Detection is most frequently accomplished using a UV spectrophotometric detector, as phenothiazines and their sulfoxides exhibit strong UV absorbance. moca.net.ua For quantitative analysis of sulfoxide metabolites, a monitoring wavelength around 240 nm is often effective. oup.com The application of this method allows for the precise determination of purity and the monitoring of stability under various stress conditions. nih.gov

Table 1: Illustrative HPLC Parameters for Phenothiazine Sulfoxide Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Water/Acetonitrile/Triethylamine mixture |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at 240-254 nm |

| Injection Volume | 20 µL |

| Temperature | Ambient |

Note: This table represents typical starting conditions for method development, based on methods for related phenothiazine compounds. Specific parameters must be optimized for this compound.

Thin-Layer Chromatography is a versatile and cost-effective technique widely used for the qualitative analysis and separation of phenothiazines and their degradation products. researchgate.net It is particularly valuable for monitoring the progress of degradation studies, such as those involving oxidation, where sulfoxides are common products. nih.govnih.gov

In the analysis of this compound, TLC can be used to isolate the sulfoxide from the parent drug and other related substances formed under stress conditions like exposure to heat, light, or oxidizing agents. nih.govnih.gov The separation is typically performed on silica (B1680970) gel plates (e.g., silica gel G F254) as the stationary phase. researchgate.netfarmaciajournal.com A variety of mobile phase systems can be employed to achieve effective separation, often consisting of a mixture of polar and non-polar solvents. researchgate.net For instance, solvent systems containing methanol and n-butanol have been shown to be effective for separating phenothiazine compounds. farmaciajournal.com After development, the separated spots on the TLC plate can be visualized under UV light (typically at 254 nm) or by spraying with a suitable chromogenic agent, such as an ethanolic sulfuric acid solution, which produces distinct colors with phenothiazine derivatives. researchgate.net The retardation factor (Rf) value of this compound, in comparison with standards, allows for its identification.

Table 2: Example TLC System for Phenothiazine Degradation Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Pre-coated Silica Gel G F254 plates |

| Mobile Phase | Methanol : n-Butanol (60:40) with 0.1 M NaBr |

| Visualization | UV light (254 nm), Iodine vapor, or chemical spray reagents |

| Application | Identification of parent drug and sulfoxide degradation products |

Note: The mobile phase and visualization technique should be optimized to achieve the best resolution and sensitivity for this compound and its related degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the electronic environment of the nuclei can be determined.

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule. In the context of this compound, the key structural change from the parent Diethazine is the oxidation of the sulfur atom in the phenothiazine ring. This oxidation significantly alters the electronic properties of the heterocyclic system. nih.gov

A major diagnostic feature in the ¹H NMR spectrum of phenothiazine sulfoxides is the downfield shift (de-shielding) of the aromatic protons on the phenothiazine core compared to the parent sulfide (B99878). nih.gov This effect is a direct consequence of the electron-withdrawing nature of the sulfoxide group. The protons on the ethyl groups of the diethylaminoethyl side chain would also exhibit characteristic signals, typically a quartet for the methylene (B1212753) (-CH₂-) group adjacent to the nitrogen and a triplet for the terminal methyl (-CH₃) group, with their chemical shifts providing further structural confirmation. The analysis of ¹H chemical shifts in various sulfoxide compounds has been extensively studied to understand the effects of the S=O bond. nih.gov

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the broadband proton-decoupled ¹³C NMR spectrum. rsc.org

Similar to the effect observed in ¹H NMR, the S-oxidation causes a noticeable change in the chemical shifts of the carbon atoms within the phenothiazine ring. nih.gov The carbons directly bonded to the sulfur atom, as well as other carbons in the aromatic rings, will be shifted, providing clear evidence of sulfoxide formation. The aliphatic carbons of the N,N-diethylaminoethyl side chain will appear in the upfield region of the spectrum. The positions of these signals are used to confirm the integrity of the side chain and complete the characterization of the molecule's carbon framework.

Table 3: Predicted NMR Signal Regions for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ) Range (ppm) |

|---|---|---|

| ¹H | Aromatic Protons (Phenothiazine) | 7.0 - 8.0 |

| ¹H | -N-CH₂- (Side Chain) | 2.5 - 4.0 |

| ¹H | -CH₂-N(CH₂CH₃)₂ (Side Chain) | 2.5 - 3.5 |

| ¹H | -CH₃ (Side Chain) | 1.0 - 1.5 |

| ¹³C | Aromatic Carbons (Phenothiazine) | 115 - 150 |

| ¹³C | Aliphatic Carbons (Side Chain) | 10 - 60 |

Note: These are approximate chemical shift ranges based on general knowledge of sulfoxide systems and phenothiazine structures. Actual values must be determined experimentally.

The use of deuterated solvents is standard and essential practice in NMR spectroscopy for obtaining high-quality spectra of analytes like this compound. rsc.org Deuterated solvents are compounds where hydrogen atoms (¹H) have been replaced by deuterium (B1214612) (²H or D) atoms. nih.gov

There are three primary reasons for their use. First, common proton-containing solvents would produce a massive signal that would overwhelm the signals from the analyte, making the spectrum impossible to interpret; deuterium resonates at a completely different frequency and does not interfere. nih.gov Second, modern NMR spectrometers use the deuterium signal from the solvent as a "lock" to stabilize the magnetic field, ensuring the accuracy and reproducibility of chemical shift measurements. researchgate.net Finally, the known chemical shift of the residual protons in the deuterated solvent (e.g., the peak for residual CHCl₃ in CDCl₃ at ~7.26 ppm) provides a convenient internal reference to accurately calibrate the chemical shift scale. rsc.org Common deuterated solvents suitable for the analysis of phenothiazine derivatives include Deuterated Chloroform (CDCl₃) and Deuterated Dimethyl Sulfoxide (DMSO-d₆). nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Diethazine |

| Acetonitrile |

| Methanol |

| Triethylamine |

| n-Butanol |

| Sodium Bromide |

| Deuterated Chloroform (CDCl₃) |

| Deuterated Dimethyl Sulfoxide (DMSO-d₆) |

| Chlorpromazine (B137089) |

| Thioridazine (B1682328) |

| Promethazine (B1679618) |

| 2-chlorophenothiazine (B30676) |

| Chlorpromazine sulfoxide |

Vibrational Spectroscopy for Molecular Structure and Interactions

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides profound insights into the molecular structure, bonding, and non-covalent interactions of this compound. These methods probe the vibrational modes of the molecule, which are sensitive to the local chemical environment, conformation, and intermolecular associations.

Infrared (IR) Spectroscopy for Functional Group Identification in Sulfoxides

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds and functional groups. In the analysis of this compound, IR spectroscopy is particularly crucial for confirming the oxidation of the sulfur atom in the phenothiazine ring.

The most definitive feature in the IR spectrum of a sulfoxide is the strong absorption band corresponding to the S=O stretching vibration. researchgate.net This band typically appears in the 1000–1100 cm⁻¹ region. nih.gov For instance, studies on other phenothiazine sulfoxides have identified the S=O stretching mode at specific frequencies; the sulfoxide metabolite of 2-chlorophenothiazine (2CPTZ-SO) shows this characteristic vibration at 987 cm⁻¹. nih.gov Similarly, in dimethyl sulfoxide (DMSO), a simple sulfoxide, this band is observed around 1042-1044 cm⁻¹. researchgate.netacs.org The exact position of this band for this compound is influenced by factors such as the electronic environment of the phenothiazine ring system and potential intermolecular interactions like hydrogen bonding.

Other significant absorption bands in the IR spectrum of this compound would include C-H stretching vibrations from the aromatic rings and the alkyl side chain (typically 2850–3100 cm⁻¹), C-C stretching vibrations within the aromatic rings (around 1450–1600 cm⁻¹), and C-N stretching vibrations related to the tertiary amine in the side chain. pressbooks.publibretexts.org By comparing the spectrum of this compound to that of its parent compound, Diethazine, the appearance of the strong S=O stretch provides unequivocal evidence of the sulfoxidation.

Table 1: Characteristic Infrared Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfoxide (S=O) | Stretching | 1000 - 1100 | Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretching | 2850 - 2970 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Strong |

| C-N | Stretching | 1180 - 1360 | Medium |

Raman Spectroscopy for Conformational and Interaction Studies

Raman spectroscopy is a complementary technique to IR spectroscopy that is highly effective for studying molecular conformation and intermolecular interactions. It measures the inelastic scattering of monochromatic light, providing information about vibrational modes. While the S=O stretch is also visible in Raman spectra, this technique is particularly sensitive to vibrations of the molecular backbone and symmetric vibrations, which are often weak in IR spectra.

For this compound, Raman spectroscopy can be used to probe the conformation of the phenothiazine ring system. The central ring of phenothiazine derivatives is not planar but exists in a folded conformation. Raman bands associated with the ring's vibrational modes, typically observed in the 600-1600 cm⁻¹ region, are sensitive to this folding angle and the orientation of the N-alkyl side chain. nih.gov Changes in these bands upon interaction with other molecules or solvents can indicate shifts in conformational equilibrium. nih.gov

Furthermore, Raman spectroscopy is a powerful tool for studying non-covalent interactions. For example, the formation of hydrogen bonds or dipole-dipole interactions involving the sulfoxide group can cause shifts in the corresponding vibrational frequencies. nih.gov By analyzing the Raman spectra of this compound in different environments (e.g., solid state vs. various solvents), it is possible to characterize its self-association behavior and interactions with its surroundings. nih.gov

Table 2: Expected Raman Bands for Conformational Analysis of this compound

| Molecular Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| Phenothiazine Ring | Ring Puckering/Bending | 600 - 800 | Sensitive to ring conformation |

| Sulfoxide (S=O) | Stretching | 1000 - 1100 | Indicates oxidation state and interactions |

| C-S Bonds | Symmetric Stretching | 650 - 750 | Related to ring structure |

| Aromatic C=C | Ring Stretching | 1500 - 1600 | Probes electronic structure of the ring system |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative and Qualitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. This technique is widely used for both the qualitative characterization and quantitative determination of phenothiazine derivatives and their metabolites, including this compound.

Derivative Spectrophotometry for Complex Mixture Analysis

In complex matrices, such as pharmaceutical formulations or biological fluids, the UV-Vis absorption spectrum of this compound may overlap with the spectra of the parent drug, other metabolites, or formulation excipients. Derivative spectrophotometry is an analytical technique that enhances the resolution of overlapping spectral bands. scholarsresearchlibrary.com

This method involves calculating the first, second, or higher-order derivative of the absorbance spectrum with respect to wavelength (dA/dλ, d²A/dλ², etc.). researchgate.net This mathematical transformation resolves broad absorption bands into sharper, more defined peaks. A key advantage is that a component that interferes at a particular wavelength in the normal (zero-order) spectrum may have zero absorbance in the first or second derivative spectrum at the same wavelength, allowing for accurate quantification of the target analyte without prior separation. nih.gov This "zero-crossing" technique is particularly useful for determining the concentration of one component in a two-component mixture. ekb.eg Therefore, derivative spectrophotometry can be applied to accurately quantify this compound in the presence of Diethazine or other spectrally interfering substances. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of organic compounds. It provides precise information about the molecular weight of a molecule and offers insights into its structure through the analysis of its fragmentation patterns.

For this compound (C₁₈H₂₂N₂SO), the nominal molecular mass is 314 Da, an increase of 16 Da (the mass of an oxygen atom) compared to the parent compound, Diethazine (C₁₈H₂₂N₂S, molecular weight 298.4 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, allowing for the unambiguous confirmation of its elemental formula.

The fragmentation pattern in MS provides a structural fingerprint of the molecule. In the mass spectrum of this compound, a prominent molecular ion peak ([M]⁺) at m/z 314 would be expected. The fragmentation is typically initiated by cleavage of the bonds that are energetically weakest. A characteristic fragmentation pathway for N-alkyl phenothiazines involves the cleavage of the C-C bond beta to the side-chain nitrogen atom. For this compound, this would lead to the formation of a stable iminium ion, [CH₂N(C₂H₅)₂]⁺, resulting in a prominent base peak at m/z 86, similar to what is observed for Diethazine. nih.gov Other significant fragments could arise from the loss of the oxygen atom from the sulfoxide (m/z 298), cleavage of the entire side chain, or sequential fragmentations of the phenothiazine ring system. The analysis of these fragments allows for the definitive identification of this compound and its differentiation from isomeric compounds.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Ion Structure/Identity | Fragmentation Pathway |

|---|---|---|

| 314 | [C₁₈H₂₂N₂SO]⁺ | Molecular Ion ([M]⁺) |

| 298 | [C₁₈H₂₂N₂S]⁺ | Loss of oxygen from the sulfoxide |

| 228 | [C₁₂H₈NSO]⁺ | Cleavage of the N-C bond of the side chain |

| 86 | [C₅H₁₂N]⁺ | Beta-cleavage of the side chain, forming [CH₂N(C₂H₅)₂]⁺ |

Theoretical and Computational Chemistry Studies of Diethazine Sulfoxide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like diethazine (B1201909) sulfoxide (B87167). These methods provide detailed insights into the molecule's stability, electron distribution, and the nature of its chemical bonds.

Ab initio and Density Functional Theory (DFT) are powerful computational methods for studying phenothiazine (B1677639) sulfoxides. Ab initio methods, such as Hartree-Fock (HF), are based on first principles without empirical parameters, offering a rigorous approach. However, they can be computationally expensive.

DFT has emerged as a more common and efficient method, providing a balance between accuracy and computational cost. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-31G* or larger are frequently employed to optimize the geometry and calculate the electronic properties of sulfoxide derivatives. For diethazine sulfoxide, these calculations would reveal how the introduction of the oxygen atom on the sulfur bridge alters the planarity of the phenothiazine ring system and affects the bond lengths and angles, particularly around the S=O group.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. For phenothiazine sulfoxides, the HOMO is typically located on the electron-rich phenothiazine ring system, while the LUMO is distributed across the ring and the sulfoxide group. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, quantifies the partial charges on each atom. In this compound, the oxygen atom of the sulfoxide group carries a significant negative charge, while the adjacent sulfur atom becomes more positive. This charge polarization is critical for the molecule's interactions with biological targets and solvents.

Table 1: Hypothetical Mulliken Atomic Charges for Key Atoms in this compound (Calculated using DFT/B3LYP)

| Atom | Element | Hypothetical Mulliken Charge (a.u.) |

| S10 | Sulfur | +0.85 |

| O (sulfoxide) | Oxygen | -0.75 |

| N5 | Nitrogen (ring) | -0.45 |

| N (side chain) | Nitrogen (diethylamino) | -0.50 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions.

The sulfoxide group is a strong hydrogen bond acceptor. MD simulations are particularly useful for studying how this compound interacts with solvent molecules, such as water. By simulating the molecule in a box of explicit water molecules, one can analyze the formation, lifetime, and geometry of hydrogen bonds between the sulfoxide oxygen and water. These simulations can generate radial distribution functions (RDFs) to quantify the probability of finding solvent molecules at a certain distance from the sulfoxide group, providing a detailed picture of the solvation shell.

Prediction and Interpretation of Spectroscopic Properties through Computational Models

Computational models are invaluable for predicting and interpreting the spectroscopic properties of molecules. By calculating these properties and comparing them with experimental data, researchers can validate their computational models and gain a deeper understanding of the molecular structure. For this compound, key spectroscopic techniques that can be modeled include Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy. The calculated vibrational frequencies from DFT, for instance, can be correlated with experimental IR spectra to assign specific peaks to the vibrations of functional groups, such as the characteristic S=O stretch.

Table 2: Predicted vs. Experimental Vibrational Frequencies for a Phenothiazine Sulfoxide Moiety

| Vibrational Mode | Predicted Frequency (cm⁻¹) (DFT/B3LYP) | Typical Experimental Range (cm⁻¹) |

| S=O Stretch | 1045 | 1030-1060 |

| C-S-C Asymmetric Stretch | 750 | 740-770 |

| C-N-C Stretch | 1280 | 1270-1300 |

Computational Elucidation of Reaction Mechanisms

Computational chemistry can be used to map out the potential energy surfaces of chemical reactions, helping to elucidate their mechanisms. For this compound, this could involve studying its formation via the oxidation of diethazine or its further metabolism. By calculating the energies of reactants, transition states, and products, researchers can determine the most likely reaction pathways and calculate activation energies. This provides a molecular-level understanding of the chemical transformations the molecule can undergo.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Diethazine |

Environmental Chemistry and Degradation Pathways of Diethazine Sulfoxide

Occurrence and Distribution in Environmental Matrices

Studies on other pharmaceuticals have shown that these compounds can be detected in various environmental compartments, including surface water, groundwater, and even drinking water. For instance, dimethyl sulfoxide (B87167) (DMSO), a structurally simpler sulfoxide, is known to occur in the environment from both biogenic and anthropogenic sources and is found in natural waters. nih.gov The presence of DMSO in municipal wastewater has been linked to industrial discharges and can lead to the formation of odorous compounds like dimethyl sulfide (B99878) (DMS) under anaerobic conditions. nih.govresearchgate.net While these findings relate to DMSO, they highlight the potential for sulfoxide compounds to be present and mobile in aquatic systems. The physicochemical properties of diethazine (B1201909) sulfoxide, such as its water solubility and potential for sorption to soil and sediment particles, would ultimately govern its distribution in the environment.

Abiotic Degradation Mechanisms

Abiotic degradation processes, including photolysis and oxidation, are significant pathways for the transformation of organic compounds in the environment.

Direct photolysis and indirect photochemical reactions involving reactive species are important degradation pathways for many pharmaceutical compounds in sunlit surface waters. While specific photolytic studies on diethazine sulfoxide are limited, research on related phenothiazine (B1677639) drugs provides valuable insights.

Studies on the trifluoromethylated phenothiazine drugs fluphenazine, triflupromazine, and trifluoperazine (B1681574) have shown that these compounds undergo photolytic transformation, with sulfoxidation being a typical modification. The photodegradation of thioridazine (B1682328), another phenothiazine, results in the formation of its 2-sulfoxide and 5-sulfoxide as the two main products. researchgate.net This suggests that the phenothiazine ring system is susceptible to photo-oxidation at the sulfur atom. It is plausible that this compound, once formed from the photolytic or metabolic oxidation of diethazine, could undergo further phototransformation. The degradation of thioridazine 2-sulfoxide enantiomers has been observed under UV light (254 and 366 nm). researchgate.net The photolysis of sulfamethazine, a sulfonamide antibiotic, has been shown to follow pseudo-first-order kinetics in pure water, with the triplet-excited state playing a crucial role. nih.gov Such mechanisms could also be relevant for the photolytic degradation of this compound.

Oxidative degradation is a key process in the transformation of organic pollutants in the environment, often mediated by reactive oxygen species such as hydroxyl radicals (•OH) and ozone (O3). The sulfur atom in the phenothiazine structure is susceptible to oxidation.

The oxidative degradation of promethazine (B1679618), a related phenothiazine, has been studied in an acidic medium, leading to the formation of promethazine 5-oxide via a semiquinone free radical intermediate. nih.gov This indicates that the sulfoxide is a stable oxidation product of the parent phenothiazine. Further oxidation of the sulfoxide to a sulfone is a possible subsequent degradation step.

Studies on other sulfoxides provide a model for the potential oxidative degradation pathways of this compound. The gas-phase reaction of divinyl sulfoxide with hydroxyl radicals results in the formation of carbon monoxide, carbon dioxide, sulfur dioxide, formaldehyde, and divinyl sulfone as a minor product. nih.gov The reaction of dimethyl sulfoxide (DMSO) with hydroxyl radicals produces methane (B114726) sulfinic acid. nih.gov These studies suggest that the reaction with hydroxyl radicals, a key oxidant in aquatic and atmospheric environments, could lead to the breakdown of the this compound molecule. Advanced oxidation processes (AOPs) that generate hydroxyl radicals are effective in degrading a wide range of organic compounds and could potentially mineralize this compound.

Biotic Degradation Mechanisms

Biotic degradation, mediated by microorganisms and their enzymes, is a fundamental process in the removal of organic compounds from the environment.

The microbial degradation of this compound has not been specifically reported. However, studies on related compounds suggest that microorganisms are capable of transforming phenothiazines and other sulfoxides. Fungi such as Aspergillus niger, Cunninghamella verticillata, and Penicillium simplicissimum have been shown to transform N-acetylphenothiazine into N-acetylphenothiazine sulfoxide and phenothiazine sulfoxide. nih.gov This demonstrates the capability of fungi to carry out sulfoxidation of the phenothiazine ring.

The biotransformation of psychoactive substances by various microorganisms, including bacteria and fungi, is a recognized phenomenon. nih.gov These transformations can involve a range of reactions, including oxidation and reduction. The microbial reduction of sulfoxides to the corresponding sulfides is a known metabolic pathway. For example, dimethyl sulfoxide (DMSO) can be used as an electron acceptor by a variety of anaerobic and facultatively anaerobic bacteria, resulting in the formation of dimethyl sulfide (DMS). researchgate.net This process is relevant in wastewater treatment, where the presence of DMSO can lead to odor issues due to DMS production. nih.gov It is conceivable that under anaerobic conditions, this compound could be microbially reduced back to diethazine.

Enzymes, both within living organisms and in cell-free systems, can catalyze the degradation of xenobiotics. The enzymatic transformation of phenothiazines is primarily associated with cytochrome P450 monooxygenases in mammals, which are responsible for their metabolism, including sulfoxidation.

The stereoselective biotransformation of the phenothiazine drug thioridazine by endophytic fungi has been observed, leading to the formation of thioridazine-2-sulfoxide and thioridazine-5-sulfoxide. researchgate.net This indicates that fungal enzyme systems are capable of oxidizing the sulfur atom in the phenothiazine ring. While this describes the formation of the sulfoxide, the potential for enzymes to further degrade the sulfoxide is an area requiring more research. The degradation of thioridazine 2-sulfoxide has been noted to occur under in vitro metabolism conditions, suggesting potential enzymatic or chemical instability. researchgate.net

The following table summarizes the key degradation pathways and products for phenothiazines and related sulfoxides, which can serve as a proxy for the potential fate of this compound.

| Degradation Pathway | Compound Class | Key Findings | Potential Products |

| Photolytic Transformation | Phenothiazines (e.g., Thioridazine) | Susceptible to photodegradation under UV light. | Sulfoxides (major), further degradation products. |

| Oxidative Degradation | Phenothiazines (e.g., Promethazine) | Oxidation in acidic medium. | Sulfoxides, products with cleaved side chains. |

| Oxidative Degradation | Divinyl Sulfoxide | Reaction with hydroxyl radicals. | CO, CO2, SO2, Formaldehyde, Divinyl Sulfone. |

| Microbial Transformation | N-acetylphenothiazine | Transformation by fungi. | N-acetylphenothiazine sulfoxide, Phenothiazine sulfoxide. |

| Microbial Reduction | Dimethyl Sulfoxide (DMSO) | Reduction by anaerobic bacteria. | Dimethyl Sulfide (DMS). |

| Enzymatic Transformation | Thioridazine | Biotransformation by endophytic fungi. | Thioridazine-2-sulfoxide, Thioridazine-5-sulfoxide. |

Analytical Methodologies for Environmental Monitoring of Sulfoxide Degradants

The environmental monitoring of this compound, a primary degradation product of the phenothiazine-class compound diethazine, necessitates robust and sensitive analytical methodologies. The inherent physicochemical properties of phenothiazines and their oxidized metabolites, such as this compound, guide the selection of appropriate analytical techniques. These compounds are typically aromatic, possess intense UV absorption, and can exhibit fluorescence, characteristics that are leveraged in various detection methods. moca.net.ua The primary analytical strategies involve chromatographic separation coupled with sensitive detection systems.

Chromatographic methods are paramount for the separation and quantification of this compound from complex environmental matrices like water and soil. moca.net.ua High-Performance Liquid Chromatography (HPLC) is frequently the method of choice for analyzing pharmaceutical degradation products, including phenothiazine derivatives. moca.net.ua Gas chromatography (GC) is also employed, though often requires a derivatization step to increase the volatility of the target analytes. moca.net.uacdc.gov

Sample preparation is a critical preceding step to analysis, typically involving extraction of the analyte from the environmental sample. cdc.gov Solid-phase extraction (SPE) is a widely used technique for the pre-concentration and cleanup of samples prior to chromatographic analysis. nih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of this compound due to its ability to separate non-volatile and thermally labile compounds. When coupled with UV or fluorescence detectors, HPLC provides a sensitive and specific means of determination. moca.net.ua The aromatic nature of the phenothiazine ring system in this compound allows for strong UV absorbance. moca.net.ua

For related phenothiazine compounds, reversed-phase HPLC using C18 columns is a common approach. nih.gov The mobile phase composition is optimized to achieve adequate separation from the parent compound and other potential degradants.

Table 1: Illustrative HPLC Parameters for Phenothiazine Sulfoxide Analysis

| Parameter | Specification | Purpose |

|---|---|---|

| Column | Ascentis® C18 (or similar) | Provides reversed-phase separation based on hydrophobicity. nih.gov |

| Mobile Phase | Acetonitrile (B52724)/Water or Methanol (B129727)/Buffer gradient | Elutes compounds from the column; gradient allows for separation of compounds with varying polarities. |

| Detector | UV/VIS Diode Array Detector (DAD) | Detects compounds based on their UV absorbance, providing spectral information for identification. moca.net.ua |

| Fluorescence Detector (FLD) | Offers higher sensitivity and selectivity for fluorescent compounds. moca.net.ua | |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the mobile phase through the column, affecting resolution and analysis time. |

| Injection Volume | 10 - 100 µL | The amount of prepared sample introduced into the system. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of environmental contaminants. cdc.gov For less volatile compounds like this compound, derivatization is often necessary to convert the analyte into a more volatile form suitable for gas chromatography. moca.net.ua This method provides excellent separation and definitive identification based on the mass spectrum of the analyte.

The mass spectrometer detects the fragmented ions of the analyte, producing a unique mass spectrum that acts as a chemical fingerprint, allowing for highly specific identification. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity for trace-level detection.

Table 2: General GC-MS Parameters for Derivatized Sulfoxide Analysis

| Parameter | Specification | Purpose |

|---|---|---|

| Derivatization Agent | Silylating agents (e.g., BSTFA) | Increases volatility and thermal stability of the analyte. |

| Column | Capillary column (e.g., DB-5ms) | Separates compounds based on their boiling points and interactions with the stationary phase. cdc.gov |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Ionization Mode | Electron Impact (EI) | Fragments the analyte molecules in a reproducible manner for identification. cdc.gov |

| Mass Analyzer | Quadrupole or Ion Trap | Separates ions based on their mass-to-charge ratio. |

| Detection Mode | Full Scan / Selected Ion Monitoring (SIM) | Full scan provides a complete mass spectrum for identification; SIM enhances sensitivity for target compounds. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become an indispensable tool in environmental analysis, offering high sensitivity and selectivity. nih.gov This technique combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. It eliminates the need for derivatization, as it is suitable for non-volatile compounds. The use of electrospray ionization (ESI) is common for polar molecules like sulfoxides. nih.gov

In LC-MS/MS, the first mass spectrometer selects the precursor ion (the molecular ion of this compound), which is then fragmented. The second mass spectrometer analyzes the resulting product ions, providing a highly specific and sensitive method for quantification, even in complex matrices. mdpi.com

Table 3: Typical LC-MS/MS Settings for Sulfoxide Degradant Monitoring

| Parameter | Specification | Purpose |

|---|---|---|

| Chromatography | HPLC or UPLC | Provides the initial separation of the analyte from the sample matrix. nih.gov |

| Ion Source | Electrospray Ionization (ESI) | Generates charged ions from the analyte in the liquid phase for mass analysis. |

| Mass Analyzer | Triple Quadrupole (QqQ) or Q-TOF | QqQ is used for targeted quantification (MRM); Q-TOF provides high-resolution mass data for identification. mdpi.com |

| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

| Collision Gas | Argon or Nitrogen | Used to induce fragmentation of the precursor ion in the collision cell. |

Spectrofluorimetric Methods

Due to the fluorescent properties of many phenothiazine derivatives, spectrofluorimetry can be employed as a detection method. moca.net.ua This technique may involve an oxidation step to convert the sulfoxide into a more highly fluorescent species (a fluorophore). moca.net.ua While potentially very sensitive, this method may lack the specificity of chromatographic techniques, as it may not distinguish between the target analyte and other structurally similar metabolites that also form fluorophores. moca.net.ua For related phenothiazines, excitation and emission wavelengths are typically in the UV-visible range (e.g., excitation at 355 nm and emission at 430-440 nm). moca.net.ua

Applications of Diethazine Sulfoxide in Broader Chemical Research

Role as a Synthetic Intermediate in Organic Synthesis

The utility of sulfoxides as synthetic intermediates is well-established in organic chemistry. The sulfoxide (B87167) group can act as a chiral auxiliary, a leaving group, or a precursor for other functional groups. However, there is a lack of specific research in peer-reviewed literature detailing the use of Diethazine (B1201909) Sulfoxide as a synthetic intermediate or a building block in organic synthesis. While the synthesis of Diethazine Sulfoxide can be inferred from the metabolism of diethazine or through the oxidation of the diethazine sulfide (B99878), its subsequent application in synthetic routes to other complex molecules is not a focus of current research literature.

Exploration in Catalysis and Redox Chemistry

The unique electronic properties of the phenothiazine (B1677639) core structure have led to the investigation of its derivatives in catalysis and redox chemistry.

Phenothiazine Sulfoxides as Photocatalysts in Organic Reactions

Recent studies have brought to light the potential of phenothiazine sulfoxides as a class of organic photocatalysts. nih.govnih.gov For instance, N-phenylphenothiazine sulfoxide has been demonstrated to be an effective photocatalyst for the reductive activation of cyclic malonyl peroxides, facilitating the synthesis of complex γ-lactones. nih.govnih.gov These findings suggest that the sulfoxide moiety, once considered an inactive oxidation product, possesses valuable photocatalytic activity. nih.govnih.gov However, it is crucial to note that while the general class of phenothiazine sulfoxides is gaining attention in this field, specific studies on the photocatalytic properties of this compound are currently absent from the scientific literature.

Development as Redox Indicators in Analytical Procedures

N-substituted phenothiazines, including diethazine hydrochloride, have been successfully employed as redox indicators in various titrimetric analyses. rsc.org These compounds typically exhibit sharp and reversible color changes at specific electrode potentials, making them suitable for determining the equivalence point in redox titrations. asdlib.orglibretexts.org The oxidation of the phenothiazine nucleus is responsible for this color change. While it is plausible that this compound could also exhibit redox-sensitive chromophoric properties, there are no specific studies that have investigated or established its use as a redox indicator in analytical procedures.

Future Perspectives and Emerging Research Avenues in Diethazine Sulfoxide Chemistry

Integration of Advanced Hyphenated Analytical Techniques

The accurate detection and quantification of Diethazine (B1201909) Sulfoxide (B87167) in complex matrices are paramount for understanding its role as a metabolite or degradation product. Future research will increasingly rely on the integration of advanced hyphenated analytical techniques, which combine powerful separation methods with highly sensitive and specific detection technologies. ajrconline.org These approaches overcome the limitations of simpler spectrophotometric methods, which can lack specificity in the presence of the parent drug or other degradation products. nuph.edu.ualjmu.ac.uk

Liquid Chromatography (LC) and Gas Chromatography (GC) remain the primary separation techniques, but their coupling with advanced detectors is key. ajrconline.org High-resolution mass spectrometry (HRMS) instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap are becoming indispensable for identifying transformation products. researchgate.net

A particularly promising area is the use of online electrochemical derivatization. For instance, Liquid Chromatography coupled with an electrochemical cell and a fluorescence detector (LC-EC-FL) has been successfully applied to other phenothiazine (B1677639) derivatives. nih.gov In this setup, the parent compound (Diethazine) is separated by LC and then electrochemically oxidized in the cell to form the highly fluorescent Diethazine Sulfoxide, which is then detected. nih.gov This in-situ conversion provides exceptional sensitivity and selectivity. nih.gov

The following table summarizes and compares relevant analytical techniques for the study of this compound.

| Technique | Principle | Advantages | Limitations | Citation |

| LC-UV/DAD | Separates compounds based on polarity, detects via UV-Vis absorbance. | Robust, widely available, good for quantification. | Limited specificity; parent compound and sulfoxide may have overlapping spectra. | nuph.edu.ua |

| Derivative UV-Spectrophotometry | Uses mathematical derivatives of spectra to resolve overlapping peaks. | Enhances resolution between parent drug and sulfoxide without physical separation. | Can be less sensitive than MS-based methods; complex data processing. | nuph.edu.ua |

| LC-MS/MS | Separates compounds by LC and identifies them by mass-to-charge ratio and fragmentation patterns. | High specificity and sensitivity; structural confirmation of the sulfoxide. | Higher equipment cost and complexity. | researchgate.netresearchgate.net |

| GC-MS | Separates volatile compounds by GC and identifies them by mass spectrometry. | Excellent for volatile and thermally stable compounds; provides structural information. | Requires derivatization for non-volatile compounds; potential for thermal degradation. | ajrconline.orgunodc.org |

| LC-EC-FL | LC separation followed by electrochemical oxidation to a fluorescent product (the sulfoxide) for detection. | Extremely sensitive and selective for phenothiazines that form fluorescent sulfoxides. | Specialized setup; applicable to the parent compound to measure sulfoxide formation. | nih.gov |

High-Throughput Methodologies for Chemical Transformation Discovery

For this compound, HTS assays can be designed to explore its formation from Diethazine or its own degradation pathways. A key advantage for phenothiazines is that their sulfoxide metabolites are often intensely fluorescent, in contrast to the weakly fluorescent parent compounds. ljmu.ac.uk This phenomenon can be exploited to design a robust HTS assay where the fluorescent signal is directly proportional to the concentration of this compound.

A hypothetical HTS workflow could involve:

Dispensing Diethazine into 384- or 1536-well microplates. nih.gov

Adding a library of potential catalysts, enzymes, or environmental reagents (e.g., different pH buffers, reactive oxygen species generators) to the wells.

Incubating the plates under controlled conditions (e.g., light exposure, temperature).

Using a plate reader to measure the fluorescence intensity in each well, identifying "hits" that promote or inhibit the formation of this compound.

The table below outlines a conceptual HTS assay for discovering factors that influence the transformation of Diethazine to this compound.

| Assay Component | Description | Purpose | Citation |

| Substrate | Diethazine solution (typically in an aqueous buffer with a co-solvent like DMSO). | The starting material for the transformation. | nih.govasm.org |

| Screening Library | Diverse chemical compounds, potential photocatalysts, or biological enzymes. | To identify agents that catalyze or inhibit the oxidation of Diethazine. | nih.gov |

| Reaction Vessel | High-density microplates (e.g., 384-well or 1536-well). | To enable miniaturization and automation for parallel screening. | nih.gov |

| Detection Method | Fluorescence intensity measurement. | To quantify the formation of the fluorescent this compound product. | ljmu.ac.uk |

| Instrumentation | Robotic liquid handlers and a high-throughput plate reader. | For precise dispensing, incubation, and rapid, automated data acquisition. | oxfordglobal.comdrugtargetreview.com |

Advanced Computational Modeling for Complex Reactivity and Environmental Systems

Computational chemistry provides powerful predictive tools to investigate the properties of this compound at a molecular level. Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can offer deep insights into its electronic structure, reactivity, and interactions with surrounding molecules, complementing experimental findings. tandfonline.comnih.gov

Molecular Dynamics (MD) simulations can model the behavior of this compound in complex environments, such as in water, solvent mixtures, or near biological membranes. nih.gov These simulations track the movements and interactions of atoms over time, providing a dynamic picture of solvation processes and potential binding events. iupac.org For example, MD could be used to simulate the transport of this compound across a cell membrane model or to understand its aggregation behavior in aqueous systems.

The following table details the potential applications of advanced computational modeling in this compound research.

| Modeling Technique | Application for this compound | Predicted Parameters | Citation |

| Density Functional Theory (DFT) | Elucidation of electronic structure and chemical reactivity. | Optimized molecular geometry, HOMO/LUMO energies, electrostatic potential maps, bond dissociation energies. | tandfonline.comresearchgate.netmdpi.com |

| Molecular Dynamics (MD) | Simulation of behavior in solution and interaction with biological systems. | Solvation free energy, diffusion coefficients, interaction with water or solvent molecules, membrane permeability. | nih.govnih.goviupac.org |

| Time-Dependent DFT (TD-DFT) | Prediction of spectroscopic properties. | UV-Vis absorption spectra, electronic transition energies. | researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling relationships between chemical structure and properties (e.g., toxicity, degradation rate). | Predictive models for environmental fate or biological activity based on molecular descriptors. | nih.gov |

Development of Sustainable and Green Chemistry Routes for Synthesis and Degradation Studies

Future research will increasingly focus on developing environmentally benign methods for both the synthesis of phenothiazine-scaffolds and the degradation of compounds like this compound.

Sustainable Synthesis: The synthesis of the core phenothiazine structure, from which Diethazine is derived, has traditionally involved methods that may use harsh reagents or metal catalysts like palladium and copper. acs.org Green chemistry principles aim to replace these with more sustainable alternatives. Recent advancements include the use of earth-abundant, low-toxicity iron catalysts for C–S/C–N cross-coupling reactions, which offer an efficient and more environmentally friendly route to the phenothiazine core. acs.org Another innovative approach is the development of metal-free, three-component reactions that use simple starting materials like cyclohexanones and elemental sulfur under aerobic conditions. rsc.org Furthermore, continuous-flow synthesis is being explored as a technology to make these chemical processes more efficient, safer, and scalable. researchgate.net

| Synthetic Method | Key Features | Green Chemistry Advantage | Citation |

| Iron-Catalyzed C-S/C-N Coupling | Uses an iron catalyst for the key bond-forming steps. | Replaces more toxic and expensive catalysts like palladium or copper. | acs.org |

| Metal-Free Three-Component Reaction | Employs an iodine-containing reagent, elemental sulfur, and simple precursors. | Avoids the use of heavy metals, reducing waste and toxicity. | rsc.org |

| Self-Catalytic Photochemical Sulfonylation | Uses visible light; the phenothiazine acts as its own photosensitizer. | Eliminates the need for an external photocatalyst and additives. | rsc.org |

| Continuous-Flow Synthesis | Reactions are performed in a continuously flowing stream in a microreactor. | Improved safety, efficiency, atom economy, and easier scale-up. | researchgate.net |

Green Degradation Studies: this compound can persist in the environment, making its degradation a key area of study. Photodegradation is a primary natural attenuation process for phenothiazines. rsc.org Research into advanced oxidation processes (AOPs) offers promising green routes for its removal from water. Heterogeneous photocatalysis, using semiconductor materials like titanium dioxide (TiO₂), can effectively degrade these compounds. mdpi.com Upon irradiation with UV or visible light, the catalyst generates highly reactive hydroxyl radicals that can break down the stable sulfoxide structure. mdpi.com Studies on related compounds like Chlorpromazine (B137089) have shown that the sulfoxide can be a stable intermediate, necessitating robust degradation methods for its complete removal. mdpi.com

| Degradation Method | Mechanism | Advantages | Citation |

| Direct Photolysis | Direct absorption of sunlight leads to molecular decomposition. | A natural degradation pathway that requires no added reagents. | rsc.org |

| Heterogeneous Photocatalysis (e.g., TiO₂) | A semiconductor catalyst generates reactive oxygen species upon light exposure to degrade the molecule. | Can lead to complete mineralization; catalyst is reusable. | researchgate.netmdpi.com |

| Indirect Photolysis | Degradation by reactive species (e.g., hydroxyl radicals, singlet oxygen) produced by photosensitizers in water. | Important in natural waters containing dissolved organic matter. | rsc.org |

Q & A

Basic Research Questions

Q. How can researchers optimize DMSO-based reaction conditions for organic synthesis while minimizing side reactions?

- Methodological Answer : Begin by reviewing literature precedents for analogous reactions to identify optimal solvent ratios, temperature ranges, and catalyst compatibility. For example, DMSO’s role as a mild oxidizer in Swern oxidations requires precise control of stoichiometry and temperature to avoid over-oxidation . Validate reaction pathways using spectroscopic techniques (e.g., NMR, IR) to detect intermediates and byproducts. Always cross-reference purity specifications (e.g., ≥99.9% for GC analysis) to eliminate impurities that may skew results .

Q. What criteria should guide solvent selection when using DMSO in polar aprotic reactions?

- Methodological Answer : Prioritize DMSO’s high polarity (dielectric constant: 46.7) and boiling point (189°C) for reactions requiring elevated temperatures. However, consider its hygroscopic nature and potential for unwanted side reactions (e.g., sulfoxide elimination). Pre-dry DMSO using molecular sieves and validate water content (<0.04%) via Karl Fischer titration to ensure reproducibility . For acid-sensitive reactions, avoid DMSO due to its ability to stabilize carbocations, which may alter mechanistic pathways .

Q. How should researchers characterize novel DMSO-solvated compounds to confirm structural identity?

- Methodological Answer : Combine crystallographic (XRD) and spectroscopic methods. For example, use - and -NMR to detect DMSO-d solvent peaks (δ ~2.5 ppm for ) and confirm absence of residual protons in deuterated solvents. Pair with mass spectrometry (HRMS) to verify molecular ion peaks. For crystalline compounds, single-crystal XRD can resolve DMSO coordination in metal complexes .

Q. What protocols ensure reproducibility of DMSO-dependent biological assays?

- Methodological Answer : Standardize DMSO concentration (<1% v/v in cell cultures) to avoid cytotoxicity. Pre-test batches for endotoxins using LAL assays and validate biocompatibility via negative control experiments (e.g., vehicle-only groups). Document lot numbers and storage conditions (ambient, light-protected) to mitigate batch-to-batch variability .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in DMSO’s dual role as a solvent and reactant?

- Methodological Answer : Employ isotopic labeling (e.g., -DMSO) to track oxygen transfer in oxidation reactions. Kinetic studies (e.g., variable-temperature NMR) can differentiate between DMSO’s solvent effects (e.g., polar stabilization) and its participation in transition states. For example, Bordwell’s work on equilibrium acidities in DMSO revealed solvent-specific stabilization of enolates, which may explain divergent reaction outcomes .

Q. What strategies address conflicting toxicity data in preclinical DMSO studies?

- Methodological Answer : Conduct systematic reviews with strict inclusion criteria (e.g., species, dosage, administration route). For instance, human studies using dermal DMSO (80% gel at 1 g/kg/day) showed transient hemolysis, while lower doses (<0.5 mL/kg) in murine models reported no adverse effects. Use meta-analysis to reconcile discrepancies, controlling for variables like purity (e.g., HPLC-grade vs. industrial-grade DMSO) .

Q. How can safety protocols be tailored for large-scale DMSO use in high-risk reactions (e.g., cryopreservation or Schlenk line techniques)?

- Methodological Answer : Implement fume hood containment and inert gas purging for reactions involving volatile DMSO byproducts (e.g., dimethyl sulfide). For cryopreservation, adhere to institutional biosafety guidelines (e.g., ≤10% DMSO in stem cell media). Train personnel to recognize symptoms of DMSO exposure (e.g., garlic-like breath odor) and establish emergency response protocols for spills .

Q. What advanced analytical methods improve detection of DMSO-related impurities in pharmaceutical formulations?

- Methodological Answer : Utilize headspace GC-MS with cryogenic trapping to quantify residual DMSO (ICH Class 3 limit: 25 ppm). For trace metal analysis, pair ICP-MS with chelation techniques to distinguish DMSO-bound vs. free metal ions. Cross-validate with hyphenated techniques like LC-UV/RI to detect degradation products (e.g., sulfones) .

Q. How do computational models enhance understanding of DMSO’s solvation effects in non-aqueous electrolytes?

- Methodological Answer : Apply density functional theory (DFT) to simulate DMSO’s coordination with Li ions in lithium-air batteries. Compare with experimental Raman spectra to validate solvation shell structures. Molecular dynamics (MD) simulations can further predict DMSO’s impact on ionic conductivity under varying temperatures .

Key Methodological Takeaways

- Systematic Reviews : Use PRISMA guidelines for literature searches, filtering studies by DMSO grade, dosage, and application .

- Experimental Design : Pre-approve novel protocols with institutional review boards (IRBs), especially for human-derived samples .

- Data Validation : Cross-reference findings with multiple analytical techniques (e.g., NMR, XRD, MS) to confirm DMSO’s role in reaction mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.